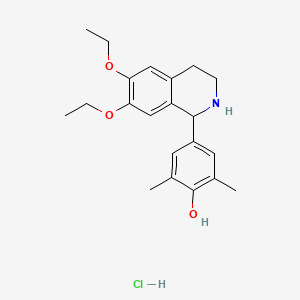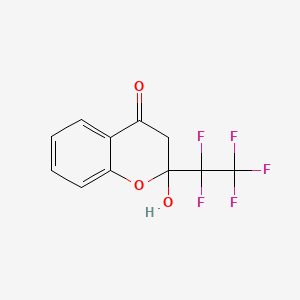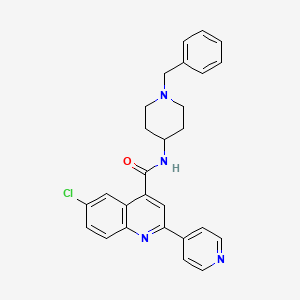
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction is used to form the tetrahydroisoquinoline core, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the final product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Uniqueness
What sets 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and therapeutic potential. The presence of the diethoxy groups and the dimethylphenol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C21H28ClNO3 |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-5-24-18-11-15-7-8-22-20(17(15)12-19(18)25-6-2)16-9-13(3)21(23)14(4)10-16;/h9-12,20,22-23H,5-8H2,1-4H3;1H |
Clé InChI |
ZTVOCRZCGDOIQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)C)O)C)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B10796274.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)

![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(4-piperidin-1-ylpiperidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B10796346.png)
